molecular formula C21H17NO3S B2901498 N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide CAS No. 2415602-14-9

N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide

Cat. No.: B2901498
CAS No.: 2415602-14-9
M. Wt: 363.43
InChI Key: MGYNVYLYZAGBTL-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling to the benzamide core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furan oxides, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with furan and thiophene substitutions, such as:

  • N-[2-furylmethyl]-4-(thiophen-3-yl)benzamide
  • N-[2,2-bis(furan-2-yl)ethyl]-4-(pyridin-3-yl)benzamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide is unique due to the specific arrangement of its furan and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-21(16-7-5-15(6-8-16)17-9-12-26-14-17)22-13-18(19-3-1-10-24-19)20-4-2-11-25-20/h1-12,14,18H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYNVYLYZAGBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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